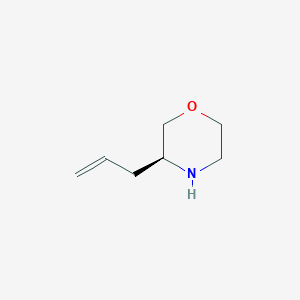

(S)-3-Allylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-prop-2-enylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQMFQLWXIJVPR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678627 | |

| Record name | (3S)-3-(Prop-2-en-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251751-03-7 | |

| Record name | (3S)-3-(Prop-2-en-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Divergence and Synthetic Paradigms of C-Allyl vs. N-Allyl Morpholines: A Technical Guide

Executive Summary

Morpholine is a privileged, saturated heterocyclic scaffold ubiquitous in drug discovery and materials science. When functionalizing this ring with an allyl group, the choice of the attachment vector—either on the heteroatom (N-allylation) or the carbon backbone (C-allylation)—creates a profound divergence in the molecule's three-dimensional architecture, physicochemical properties, and synthetic accessibility. This guide provides an in-depth analysis of the structural differences, mechanistic synthesis pathways, and pharmacological implications of C-allyl versus N-allyl morpholines.

Structural and Physicochemical Divergence

The regiochemistry of allylation dictates the fundamental behavior of the morpholine ring in biological and chemical systems.

-

N-Allyl Morpholine: Alkylation of the secondary amine converts it into a tertiary amine.

-

Causality: The loss of the N–H bond eliminates the molecule's hydrogen bond donor (HBD) capacity. Furthermore, the electron-withdrawing nature of the sp²-hybridized allyl group, combined with increased steric hindrance around the nitrogen lone pair, reduces the basicity of the amine. This alters the protonation state at physiological pH, directly impacting aqueous solubility and membrane permeability.

-

-

C-Allyl Morpholine: Functionalization at the C2 or C3 position retains the secondary amine.

-

Causality: The HBD capacity is preserved, which is often critical for binding interactions (e.g., anchoring to kinase hinge regions). Crucially, C-allylation breaks the symmetry of the morpholine ring, introducing a chiral center. This stereocenter dictates the ring's preferred chair conformation and projects the allyl group into specific steric vectors, allowing for precise probing of hydrophobic pockets in target proteins.

-

Quantitative Data Presentation

The following table summarizes the divergent physicochemical properties resulting from the two allylation strategies:

| Property | Unsubstituted Morpholine | N-Allyl Morpholine | C3-Allyl Morpholine |

| Amine Classification | Secondary | Tertiary | Secondary |

| Estimated pKa | ~8.36 | ~7.40 – 7.80 | ~8.30 – 8.50 |

| H-Bond Donors | 1 | 0 | 1 |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | 2 (N, O) |

| Chiral Centers | 0 | 0 | 1 (at C2 or C3) |

| Steric Profile | Unhindered | Hindered at Nitrogen | Hindered at Carbon backbone |

Synthetic Methodologies & Experimental Protocols

The synthetic routes to these two classes of molecules are fundamentally different. N-allylation relies on straightforward nucleophilic substitution, whereas C-allylation requires complex de novo ring construction due to the inert nature of morpholine's sp³ C–H bonds.

Protocol 1: Synthesis of N-Allyl Morpholine via Sₙ2 Alkylation

N-allylation is typically achieved via a 1[1] utilizing an allyl halide. The following self-validating protocol is adapted from standard 2[2] conditions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, 2-necked round-bottom flask under nitrogen, dissolve morpholine (1.0 equiv) in anhydrous acetonitrile (0.5 M).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

-

Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct. Without it, the generated HBr would protonate unreacted morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

-

Electrophile Addition: Cool the mixture to 0 °C. Add allyl bromide (1.05 equiv) dropwise over 30 minutes.

-

Causality: The Sₙ2 reaction is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and minimizes the formation of quaternary ammonium salts (over-alkylation).

-

-

Reflux & Workup: Warm to room temperature, then reflux at 82 °C for 4-6 hours. Cool, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield N-allyl morpholine.

Protocol 2: De Novo Synthesis of C-Allyl Morpholine

Because direct C–H functionalization of saturated morpholines lacks regiocontrol, C-allyl morpholines are synthesized using 3[3] starting from chiral amino alcohols.

Step-by-Step Methodology:

-

O-Allylation: Treat an N-Boc-protected chiral amino alcohol (e.g., N-Boc-L-alaninol) with Sodium Hydride (NaH) in THF at 0 °C, followed by allyl bromide.

-

Causality: NaH selectively deprotonates the hydroxyl group. The bulky N-Boc group sterically shields the nitrogen, ensuring exclusive O-allylation.

-

-

Cross-Metathesis: React the O-allyl intermediate with ethyl acrylate using Grubbs' 2nd Generation Catalyst (5 mol%) in refluxing dichloromethane.

-

Causality: This step installs an α,β-unsaturated ester, which serves as the essential Michael acceptor required for subsequent ring closure.

-

-

Deprotection: Treat the intermediate with Trifluoroacetic Acid (TFA) in dichloromethane (1:4 ratio) for 2 hours to remove the Boc group.

-

Causality: TFA cleaves the carbamate, liberating the secondary amine to act as an intramolecular nucleophile.

-

-

Aza-Michael Cyclization: Perform a basic workup (aqueous NaHCO₃) and stir in ethanol at room temperature.

-

Causality: The free amine spontaneously undergoes a 6-exo-trig intramolecular aza-Michael addition into the acrylate, closing the morpholine ring and establishing the C-allyl (or C-acrylate derivative) stereocenter with high diastereoselectivity.

-

Mechanistic Pathways & Visualizations

The following DOT diagrams illustrate the logical divergence and mechanistic workflows of these two synthetic paradigms.

Divergent synthetic pathways and structural outcomes for morpholine allylation.

Step-by-step de novo assembly of C-allyl morpholines via aza-Michael cyclization.

Pharmacological & Metabolic Implications

The structural differences between C-allyl and N-allyl morpholines cascade directly into their pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

-

Metabolic Stability: N-alkylated morpholines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation. The enzyme oxidizes the α-carbon of the allyl group, forming an unstable carbinolamine that collapses to release acrolein (a toxic, reactive electrophile) and the des-allyl morpholine. Conversely, C-allylation sterically shields the adjacent nitrogen from enzymatic oxidation, significantly improving the metabolic half-life of the drug candidate.

-

Target Engagement: The free N–H in C-allyl morpholines acts as a critical hydrogen bond donor. In kinase inhibitors, this N–H frequently forms a bidentate hydrogen-bonding network with the protein backbone in the ATP-binding hinge region. The adjacent C-allyl group can be utilized to occupy the hydrophobic "selectivity pocket" (e.g., the DFG-out pocket), heavily increasing target specificity—a feat impossible with N-allyl morpholines where the vector points out toward the solvent front.

References

- Synthesis and polymerization of N, N-diallyl morpholinium bromide Source: ResearchGate URL

- Source: PMC (National Institutes of Health)

- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine Source: BenchChem URL

Sources

(S)-3-Allylmorpholine: Comprehensive Chemical Profiling and Synthesis Methodology

Executive Summary

Chiral morpholines are ubiquitous structural motifs in modern drug discovery and development[1]. They offer superior physicochemical properties compared to their piperidine analogs, primarily due to the electronegative oxygen atom which lowers the basicity of the amine (pKa ~8.3 for morpholine vs. ~11.2 for piperidine). This strategic tuning of basicity enhances metabolic stability, improves membrane permeability, and significantly reduces hERG-related cardiotoxicity liabilities ()[1].

The introduction of an allyl group at the C3 position of the morpholine ring—specifically in the (S)-configuration—provides a highly versatile synthetic handle. The terminal alkene can undergo downstream functionalization via cross-metathesis, hydroboration-oxidation, or dihydroxylation, allowing medicinal chemists to rapidly diversify the scaffold during rigorous structure-activity relationship (SAR) campaigns.

Chemical Identifiers & Physicochemical Profiling

Accurate chemical identification is critical for regulatory compliance and compound tracking. The following table summarizes the core identifiers and predicted physicochemical properties of (S)-3-Allylmorpholine based on established chemical databases[2],[3].

| Property | Value |

| Chemical Name | (S)-3-Allylmorpholine |

| CAS Registry Number | 1251751-03-7 |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.186 g/mol |

| InChIKey | ONQMFQLWXIJVPR-ZETCQYMHSA-N |

| Isomeric SMILES | C=CC[C@@H]1COCCN1 |

| Predicted LogP | 0.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis Methodology: The Aziridine Ring-Opening Strategy

The most robust and stereospecific route to (S)-3-Allylmorpholine avoids the limitations of the traditional chiral pool by utilizing an N-activated aziridine intermediate. This methodology, pioneered by ()[4], leverages a highly regioselective organocuprate ring-opening followed by a microwave-assisted annulation utilizing vinylsulfonium salts ()[5].

Synthetic Workflow

Figure 1: Stereospecific synthesis workflow of (S)-3-Allylmorpholine from a chiral aziridine.

Step-by-Step Experimental Protocols & Causality

Step 1: Regioselective Cu-Catalyzed Ring Opening

-

Reagents: Methyl 1-(benzothiazole-2-sulfonyl)aziridine-2-carboxylate derivative (1.0 equiv), Allylmagnesium bromide (1.5 equiv), CuBr·SMe₂ (0.1 equiv), anhydrous THF.

-

Procedure: Suspend the CuBr·SMe₂ catalyst in anhydrous THF under an argon atmosphere and cool to -55 °C. Add the allylmagnesium bromide dropwise to generate the active organocuprate species. Slowly introduce the N-Bts aziridine solution. Stir for 1.5 hours at -55 °C, allowing it to gradually warm to room temperature. Quench the reaction strictly with saturated aqueous NH₄Cl to complex the copper, extract with ethyl acetate, and purify via flash chromatography.

-

Causality (E-E-A-T): Uncatalyzed Grignard reagents act as strong, hard bases, which frequently lead to unwanted elimination reactions or poor regioselectivity when attacking aziridines. The addition of a copper catalyst forms a "softer" organocuprate nucleophile in situ. This thermodynamic shift promotes a clean, S_N2-type ring opening exclusively at the less hindered carbon of the aziridine, yielding the required β-amino alcohol with absolute stereospecificity and preventing racemization[4].

Step 2: Microwave-Assisted Ring Annulation

-

Reagents: N-Bts β-amino alcohol (1.0 equiv), Diphenyl(vinyl)sulfonium triflate (1.2 equiv), K₂CO₃ (2.0 equiv), Dichloromethane (DCM).

-

Procedure: Dissolve the N-Bts β-amino alcohol and the vinylsulfonium salt in DCM. Add finely powdered K₂CO₃ as a heterogeneous base. Seal the vessel and subject the mixture to microwave irradiation (80 °C) for 45 minutes. Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and isolate the cyclized N-Bts morpholine via silica gel chromatography.

-

Causality (E-E-A-T): Traditional morpholine syntheses require harsh acidic dehydration of diols, which can compromise sensitive functional groups like the allyl double bond. Vinylsulfonium salts act as highly efficient, mild C2 synthons. The oxygen of the β-amino alcohol undergoes a Michael-type addition to the vinyl group, forming a sulfonium ylide intermediate. This intermediate is rapidly displaced intramolecularly by the nitrogen atom, closing the morpholine ring efficiently without requiring extreme pH conditions[5].

Step 3: Mild Deprotection of the N-Bts Group

-

Reagents: N-Bts protected (S)-3-allylmorpholine (1.0 equiv), 2-Mercaptoacetic acid (2.0 equiv), LiOH (3.0 equiv), DMF.

-

Procedure: Dissolve the protected morpholine in DMF. Add LiOH followed by 2-mercaptoacetic acid. Stir the reaction vigorously at room temperature for 2–4 hours. Monitor via TLC until the starting material is completely consumed. Dilute with water, extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield the free (S)-3-Allylmorpholine.

-

Causality (E-E-A-T): The N-2-benzothiazolesulfonyl (Bts) protecting group is strategically chosen over traditional Tosyl (Ts) or Nosyl (Ns) groups. While Ts requires harsh acidic or reductive conditions for removal, Bts is uniquely labile to thiolate nucleophiles. Cleavage occurs under exceptionally mild, room-temperature basic conditions via a Meisenheimer-type complex. This self-validating choice prevents any thermodynamic racemization of the sensitive C3 stereocenter and ensures the terminal alkene remains intact[4].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (S)-3-Allylmorpholine for downstream biological assays, the following analytical validations are standard protocol:

-

Chiral Purity Assessment (HPLC): To validate the enantiomeric excess (ee), chiral stationary phase high-performance liquid chromatography (HPLC) is mandatory. Columns such as Chiralcel OD-H or Chiralpak AD-H are typically employed. The mobile phase must include a basic modifier (e.g., Hexane/Isopropanol 90:10 v/v with 0.1% diethylamine) to suppress peak tailing caused by the secondary morpholine nitrogen.

-

Structural Verification (NMR): ¹H and ¹³C NMR spectroscopy confirm structural integrity. The allyl group presents distinct multiplet signals in the 5.7–5.9 ppm range (internal alkene proton) and 5.0–5.2 ppm (terminal alkene protons). The C3 methine proton typically appears as a complex multiplet around 2.8–3.1 ppm, shifted downfield due to the adjacent nitrogen and allyl substituent.

References

-

Title: Synthesis of Enantiopure 3-Substituted Morpholines Source: The Journal of Organic Chemistry (2010) URL: [Link]

-

Title: An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from β-Heteroatom Amino Compounds and Vinyl Sulfonium Salts Source: Angewandte Chemie International Edition (2008) URL: [Link]

-

Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

Sources

Chiral Morpholine Scaffolds in Modern Drug Discovery: Strategic Design, Asymmetric Synthesis, and Pharmacological Profiling

Executive Summary

In the landscape of modern medicinal chemistry, the transition from planar, heavily aromatic molecules to sp³-rich, three-dimensional architectures is paramount for clinical success. Among saturated heterocycles, the morpholine ring stands out as a "privileged scaffold." By introducing stereocenters at the C2 or C3 positions, researchers can generate chiral morpholines —highly versatile building blocks that offer exquisite control over target selectivity, enhanced aqueous solubility, and superior metabolic stability. This technical guide explores the physicochemical rationale behind chiral morpholines, examines their target engagement dynamics, and provides an authoritative, self-validating protocol for their asymmetric synthesis.

The Physicochemical Paradigm of the Morpholine Ring

As an application scientist, I frequently encounter discovery programs that stall due to the "brick dust" problem—lead compounds that are highly potent but completely insoluble. Incorporating a morpholine ring is a classic, field-proven bioisosteric replacement for piperazines or piperidines[1].

The causality behind morpholine's utility lies in its unique heteroatomic composition:

-

Modulated Basicity: Morpholine possesses a pKa of ~8.3–8.7. Unlike piperidine (pKa ~11), which is fully protonated at physiological pH and often triggers hERG liability, morpholine maintains an optimal ionization equilibrium. This balances aqueous solubility with lipid membrane permeability[1].

-

Hydrogen Bonding Vectors: The ether oxygen acts as a dedicated hydrogen bond acceptor. In kinase inhibitors (e.g., PI3K/mTOR targeting), this oxygen consistently forms a critical hydrogen bond with the backbone NH of a valine residue in the kinase hinge region[2].

-

The Chiral Advantage (Fsp³): Unsubstituted morpholine is achiral. However, functionalization at the C2 or C3 position introduces chirality, locking the ring into specific chair conformations. This increased sp³ character (Fsp³) projects substituents in highly defined axial or equatorial vectors, allowing for stereospecific target engagement while reducing flat, promiscuous off-target binding[3].

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

| Scaffold | Heteroatoms | Typical pKa | H-Bond Donors | H-Bond Acceptors | Primary Medicinal Chemistry Utility |

| Cyclohexane | None | N/A | 0 | 0 | Lipophilic spacer; prone to metabolic oxidation. |

| Piperidine | 1 (N) | ~10.0 - 11.2 | 1 | 1 | High basicity; salt formation; strong hERG liability. |

| Piperazine | 2 (N, N) | ~9.8 (N1), 5.6 (N2) | 2 | 2 | Solubilizing group; dual functionalization vectors. |

| Morpholine | 2 (N, O) | ~8.3 - 8.7 | 1 | 2 | Balanced lipophilicity; reduced basicity; hinge binding. |

Target Engagement & Pharmacophore Dynamics

The precise stereochemistry of a chiral morpholine can be the deciding factor between a highly selective drug and a toxic, non-specific binder.

Case Study: Dopamine D4 Receptor Antagonist ML398 The discovery of the probe molecule ML398 perfectly illustrates this dynamic. Researchers identified a chiral morpholine scaffold that acts as a potent Dopamine D4 receptor antagonist (IC50 = 130 nM)[4]. The activity resides strictly in a specific enantiomer. The reduced basicity of the morpholine core (compared to legacy piperidine-based antagonists) eliminated off-target binding to D1, D2, and D3 receptors. Meanwhile, the chiral center perfectly oriented the 4-chlorobenzyl moiety into the D4 hydrophobic pocket, demonstrating how stereocontrol directly dictates pharmacological selectivity[4].

Caption: Pharmacophore mapping of chiral morpholine scaffolds in target engagement.

State-of-the-Art Asymmetric Synthesis

Historically, accessing enantiopure C2- or C3-substituted morpholines relied heavily on the "chiral pool" (e.g., starting from natural amino acids) or highly inefficient HPLC resolution of racemic mixtures[3].

Today, transition-metal-catalyzed asymmetric hydrogenation represents the pinnacle of atom-economical synthesis. However, 2-substituted dehydromorpholines are notoriously difficult to hydrogenate due to their electron-rich enamine nature and severe steric congestion. To overcome this, an N-acyl directing group must be introduced. This electron-withdrawing group activates the alkene, making it susceptible to hydride insertion by a bisphosphine-rhodium catalyst, yielding chiral morpholines with >99% enantiomeric excess (ee)[5].

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

A robust experimental protocol must be a self-validating system. The following methodology details the synthesis of enantiopure 2-substituted morpholines via Rh-catalyzed asymmetric hydrogenation, complete with mechanistic causality and validation checkpoints[5].

Step-by-Step Methodology

1. Catalyst Assembly (Glovebox Required)

-

Action: In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-SKP) (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

-

Causality & Validation: Pre-stirring ensures complete ligand exchange and complexation. Self-Validation: The solution will shift from pale yellow to a characteristic deep orange/red hue, visually confirming the formation of the active catalytic species.

2. Substrate Loading

-

Action: Add the N-acyl 2-substituted dehydromorpholine substrate (1.0 equiv, typically 0.2 mmol) directly to the activated catalyst solution.

-

Causality: The N-acyl group is strictly required to withdraw electron density from the enamine, rendering the adjacent double bond electrophilic enough for the Rh-hydride insertion.

3. High-Pressure Hydrogenation

-

Action: Transfer the reaction vial to a high-pressure hydrogenation autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 50 atm of H₂. Stir at room temperature for 24 hours.

-

Causality: High pressure (50 atm) is non-negotiable here. It forces the equilibrium forward, overcoming the severe steric hindrance generated by the adjacent C2-substituent on the morpholine ring.

4. Work-up and Isolation

-

Action: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the N-protected chiral morpholine.

5. Analytical Validation

-

Conversion Check: Perform ¹H-NMR. Validation: Confirm >99% conversion by the complete disappearance of the vinylic proton signal (typically around ~6.5 ppm).

-

Enantiopurity Check: Determine the ee via chiral HPLC analysis against a racemic standard. Ensure baseline resolution of the enantiomers to validate stereoselectivity.

Caption: Step-by-step workflow and self-validation checkpoints for asymmetric morpholine synthesis.

References

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing Source: RSC Advances URL: [Link]

-

Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

Stereochemistry of 3-substituted morpholine rings

An In-Depth Technical Guide to the Stereochemistry of 3-Substituted Morpholine Rings

Authored by Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] When substitution is introduced at the C3 position, a chiral center is created, unlocking a three-dimensional chemical space that is critical for specific and high-affinity interactions with biological targets. However, this stereocenter also introduces significant challenges in synthesis and analysis. This guide provides an in-depth exploration of the stereochemical intricacies of 3-substituted morpholine rings, offering researchers and drug development professionals a comprehensive resource on stereoselective synthesis, conformational analysis, and rigorous stereochemical assignment.

Fundamental Stereochemical Principles of the Morpholine Ring

The stereochemical behavior of a 3-substituted morpholine is governed by its conformation and the interplay of subtle stereoelectronic forces. A foundational understanding of these principles is paramount for rational design and synthesis.

Conformational Landscape: The Dominance of the Chair

Like its carbocyclic analog, cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[5][6][7] In this conformation, the substituent at the C3 position can occupy one of two distinct orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

These two chair conformers are in a state of dynamic equilibrium through a process known as a ring flip. The energetic preference for the substituent to be in the equatorial position is a guiding principle, as this orientation minimizes steric clashes with other atoms in the ring, particularly the syn-axial hydrogens at C5.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} endom Caption: Conformational equilibrium of a 3-substituted morpholine ring.

Governing Stereoelectronic Effects

While steric bulk is a primary determinant, the conformational preference in morpholines is also modulated by more nuanced stereoelectronic effects.

-

Pseudo A(1,3) Strain: In N-substituted morpholines, a significant steric interaction can arise between a C3 substituent and the substituent on the nitrogen atom. This is particularly pronounced when both are in pseudo-axial orientations, creating a destabilizing strain that strongly influences the ring's conformation.[8][9][10]

-

Anomeric Effect: When an electronegative atom is part of the substituent at C3, an anomeric effect can occur. This is a stereoelectronic preference for an axial orientation, driven by a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C3-substituent bond.[8][9][11] The interplay between minimizing steric hindrance (favoring equatorial) and maximizing anomeric stabilization (favoring axial) can lead to complex conformational equilibria.

Core Strategies for Stereoselective Synthesis

The construction of enantiomerically pure 3-substituted morpholines is a central challenge. Several robust strategies have been developed, each with distinct advantages depending on the target molecule and available starting materials.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

One of the most direct approaches involves starting with readily available, enantiopure building blocks from the "chiral pool." Amino acids, such as D- or L-serine, are ideal precursors.[4] A typical sequence involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the morpholine ring, thereby preserving the original stereochemistry.

Catalytic Asymmetric Synthesis: Precision and Efficiency

Modern catalysis offers powerful methods for generating chirality with high fidelity.

-

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This elegant one-pot approach transforms ether-containing aminoalkyne substrates into chiral 3-substituted morpholines.[12][13] The process first involves a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced with high enantioselectivity using a well-defined Noyori-type ruthenium catalyst.[12] This method is valued for its operational simplicity and tolerance of a wide range of functional groups.[12][13]

-

Lewis Acid-Catalyzed Reactions: Chiral Lewis acids can orchestrate highly stereoselective cyclization and substitution reactions. A landmark example is found in the practical asymmetric synthesis of Aprepitant , a potent human NK-1 receptor antagonist.[14][15][16] This synthesis features a key step where a Lewis acid catalyzes a trans-acetalization reaction, setting one of the crucial stereocenters on the morpholine core with high precision.[14]

Substrate-Controlled Diastereoselective Synthesis

In this strategy, the stereochemistry of the final product is dictated by the inherent chirality of a more complex starting material.

-

Ring-Opening of Activated Aziridines: Enantiopure N-activated aziridines can undergo regioselective and stereospecific ring-opening with organocuprates.[17][18][19] This S_N2-type reaction proceeds with inversion of configuration, providing a chiral β-amino alcohol. This intermediate can then be cyclized to form the desired 3-substituted morpholine, effectively transferring the chirality of the aziridine to the final product.[4][17]

-

Palladium-Catalyzed Carboamination: This strategy enables the concise synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols.[20] The key transformation is an intramolecular Pd-catalyzed coupling between an O-allyl ethanolamine derivative and an aryl or alkenyl halide, which proceeds through a boat-like transition state to generate the cis stereoisomer with high selectivity.[20]

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: Overview of major stereoselective synthetic approaches.

Analytical Workflow for Stereochemical Assignment

Synthesizing a chiral molecule is only half the battle; unambiguously determining its three-dimensional structure is equally critical. A multi-technique approach is the gold standard for ensuring stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[21]

-

Proton (¹H) NMR - Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (e.g., H2 and H3) is highly dependent on the dihedral angle between them. Large J-values (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This allows for the confident assignment of a substituent as axial or equatorial.[22]

-

Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or 1D-NOE) detect through-space interactions between protons that are close to one another (< 5 Å).[8][10] A strong NOE between the proton at C3 and the syn-axial protons at C5 would definitively confirm an axial orientation for the C3-substituent.[23]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unequivocal determination of the solid-state molecular structure, including both relative and absolute stereochemistry.[7][24][25] It serves as the ultimate arbiter for confirming assignments made by other techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating enantiomers and quantifying the enantiomeric excess (ee) of a synthetic product.[23] By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and allowing for their separation and quantification.

| Analytical Technique | Information Provided | Primary Application |

| ¹H NMR (J-Coupling) | Relative configuration (axial/equatorial) | Conformer assignment |

| NMR (NOE) | Through-space proton proximity | Confirmation of relative stereochemistry |

| X-ray Crystallography | Absolute and relative stereochemistry | Definitive solid-state structure |

| Chiral HPLC | Enantiomeric ratio (ee%) | Purity assessment and enantiomer separation |

Experimental Protocols: A Practical Approach

Protocol: Stereochemical Assignment via ¹H NMR

This protocol outlines the steps to determine the orientation of a C3-substituent.

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted morpholine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire High-Resolution ¹H NMR Spectrum: Use a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Identify Key Signals: Locate the multiplet corresponding to the proton at C3 (H3). Also, identify the signals for the protons at C2.

-

Analyze Coupling Constants: Carefully measure the coupling constants (J-values) for the H3 signal.

-

Interpretation: A large coupling constant (³J_H2ax,H3ax ≈ 8-12 Hz) indicates that H3 is axial, meaning the substituent at C3 is equatorial . A small coupling constant (³J_H2eq,H3ax ≈ 2-4 Hz) would also be present. Conversely, if H3 shows only small couplings to both H2 protons, H3 is likely equatorial, placing the substituent in the axial position.

-

-

Acquire 2D COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment to definitively confirm which protons are coupled to H3, aiding in the unambiguous assignment of the H2 signals.

-

Perform 1D-NOE Experiment (Optional but Recommended): Irradiate the H3 proton signal. Observe for NOE enhancements on the axial protons at C5. A clear enhancement confirms an axial orientation for H3 (equatorial substituent).

Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC

-

Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or related heterocyclic compounds (e.g., polysaccharide-based columns like Chiralpak® IA, IB, etc.).

-

Method Development:

-

Prepare a solution of the racemic (50:50) mixture of the 3-substituted morpholine.

-

Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape).

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

-

Analysis of Synthetic Sample:

-

Prepare a solution of the enantiomerically enriched sample at a known concentration.

-

Inject the sample onto the HPLC system using the optimized method.

-

Integrate the peak areas for both enantiomers.

-

-

Calculate Enantiomeric Excess (ee%):

-

ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

dot graph TD { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: A typical analytical workflow for full stereochemical elucidation.

Conclusion and Future Outlook

The stereochemistry of the 3-substituted morpholine ring is a critical design element in contemporary drug discovery. Control over the absolute and relative configuration at the C3 position is essential for optimizing potency, selectivity, and pharmacokinetic properties. The field has matured significantly, with a powerful toolkit of stereoselective synthetic methods and robust analytical techniques now available to the medicinal chemist. Tandem catalytic reactions and methods starting from the chiral pool provide efficient and scalable routes to these valuable scaffolds. Concurrently, advanced NMR techniques and chiral chromatography ensure that the stereochemical outcome of these syntheses can be verified with high confidence. Future innovations will likely focus on developing new catalytic systems with even greater substrate scope and enantioselectivity, further streamlining the synthesis of complex, poly-substituted morpholine derivatives for the next generation of therapeutics.

References

-

Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link][17][18][19]

-

Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. American Chemical Society. [Link][4]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][12]

-

Zhao, M. M., McNamara, J. M., Ho, G. J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link][14][15][16]

-

Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines | PDF. [Link]

-

Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link][13]

-

Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]

-

Brands, K. M., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of Organic Chemistry, 68(5), 2109-2115. [Link][24]

-

Wang, X., et al. (2015). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Journal of Chemical Research. [Link][26]

-

ResearchGate. (2006). Chapter 10 Synthesis of aprepitant. [Link]

-

ResearchGate. (2002). A convergent approach to the synthesis of aprepitant: a potent human NK1 receptor antagonist. [Link]

-

Wolfe, J. P., & Ney, J. E. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(24), 4607–4610. [Link][20]

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link][5]

-

Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6439–6450. [Link][8][9]

-

Fults, A., Chamakuri, S., & Young, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Fall 2024. [Link][23]

-

Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link][6]

-

Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

Kolehmainen, E., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(9), 776-779. [Link][22]

-

Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link][10]

-

Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][27]

-

Hagar, M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link][28]

-

Fults, A., Chamakuri, S., & Young, D. (2024). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2024. [Link][1]

-

ResearchGate. (2020). Biological activities of morpholine derivatives and molecular targets involved. [Link][2]

-

Neochoritis, C. G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 698–701. [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Butts, C. P., & Navarro-Vázquez, A. (2023). NMR for Stereochemical Elucidation. RSC Publishing. [Link][21]

-

Hayakawa, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLOS ONE, 11(1), e0147285. [Link][29]

-

ResearchGate. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8, 17290. [Link][7]

-

Scilit. (2017). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link][30]

-

Tasso, B., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 525-564. [Link][3]

-

ResearchGate. (2016). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link][31]

-

Wiberg, K. B. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 4994-4999. [Link][11]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link][25]

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of enantiopure 3-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. gexinonline.com [gexinonline.com]

- 26. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. mdpi.com [mdpi.com]

- 29. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit [scilit.com]

- 31. researchgate.net [researchgate.net]

(S)-enantiomer specific morpholine intermediates

Executive Summary: The Chirality Imperative

Morpholine rings are ubiquitous "privileged structures" in medicinal chemistry, valued for their ability to modulate lipophilicity (

The (S)-configuration is frequently the bioactive eutomer in varying therapeutic classes, including PI3K inhibitors, appetite suppressants (e.g., phenmetrazine analogs), and oxazolidinone antibiotics (e.g., Linezolid precursors). This guide moves beyond textbook synthesis to address the process chemistry challenges : preventing racemization during cyclization, maximizing atom economy, and validating enantiomeric excess (ee) at scale.

Strategic Synthetic Pathways

The synthesis of (S)-morpholines generally falls into two paradigms: Chiral Pool Synthesis (leveraging amino acids) and Asymmetric Catalysis .

Comparative Pathway Analysis

| Feature | Method A: Chiral Pool (Classic) | Method B: Asymmetric Hydrogenation | Method C: Alkylation (Modern) |

| Starting Material | L-Alanine / L-Alaninol | Prochiral Oxazines / Ketones | L-Amino Alcohols + Ethylene Sulfate |

| Key Reagents | Chloroacetyl chloride, LiAlH | Ru/Rh-Chiral Phosphine Catalysts | Ethylene Sulfate, Base (tBuOK) |

| Step Count | 3-4 Steps | 1-2 Steps | 1 Step (Tandem) |

| Racemization Risk | Moderate (during cyclization) | Low (catalyst controlled) | Very Low (Stereospecific S |

| Scalability | High (but safety concerns with hydrides) | High (expensive catalysts) | High (Atom economical) |

Pathway Visualization (DOT Diagram)

Caption: Comparison of the classical "Chiral Pool" route involving amide reduction vs. direct Asymmetric Hydrogenation.

Detailed Technical Protocol: The "Green" Standard

While the reduction of morpholinones (Method A) is the historical standard, modern process chemistry favors redox-neutral alkylation using cyclic sulfates. This method avoids hazardous metal hydrides (LiAlH

Target: (S)-3-Methylmorpholine (CAS: 350595-57-2)

Scale: Pilot (100g basis)

Reaction Type: Double Nucleophilic Substitution (S

Materials & Reagents

-

(S)-(+)-2-Amino-1-propanol (L-Alaninol): 1.0 eq (Chiral Source)

-

Ethylene Sulfate (1,3,2-Dioxathiolane-2,2-dioxide): 1.05 eq (Electrophile)

-

Base: Potassium tert-butoxide (tBuOK): 2.2 eq

-

Solvent: Tetrahydrofuran (THF) or 2-MeTHF (Green alternative)

Step-by-Step Methodology

-

Activation (0°C):

-

Charge a reactor with anhydrous THF (10 vol).

-

Add L-Alaninol (1.0 eq) under N

atmosphere. -

Cool to 0°C.

-

Critical Mechanism: The amino group is nucleophilic, but we must control the order of addition to prevent polymerization.

-

-

Alkylation Phase 1 (Ring Opening):

-

Add Ethylene Sulfate (1.05 eq) portion-wise. Maintain temp < 5°C.

-

Stir for 1 hour.

-

Observation: The amine attacks the sulfate, opening the ring to form the sulfate ester intermediate (zwitterionic species). This is highly regioselective for the nitrogen.

-

-

Cyclization Phase 2 (Ring Closing):

-

Add tBuOK (2.2 eq) slowly. The reaction is exothermic; control temp < 20°C.

-

Mechanism:[1][2][3][4] The alkoxide deprotonates the hydroxyl group of the alaninol backbone. The resulting oxyanion performs an intramolecular S

2 attack on the carbon bearing the sulfate leaving group. -

Stereochemical Note: Since the chiral center (C3) is not part of the S

2 displacement site, the configuration of L-Alaninol is fully retained .

-

-

Workup & Isolation:

-

Quench with saturated NH

Cl solution. -

Extract with DCM or EtOAc.

-

Dry organic phase over Na

SO -

Purification: Distillation (bp ~135°C) or salt formation (HCl) for solid handling.

-

Why this Protocol? (Expert Insight)

"Traditional cyclization using chloroacetyl chloride requires a high-energy reduction step (removing the carbonyl). This 'Ethylene Sulfate' route constructs the morpholine ring in its final oxidation state, improving the E-factor (waste ratio) by ~40% and eliminating pyrophoric hazards."

Analytical Validation & Quality Control

Validating the enantiomeric excess (ee) is non-negotiable.

A. Chiral HPLC Method

-

Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 210 nm (or Refractive Index if lacking chromophore).

-

Expectation: (S)-enantiomer elutes first (verify with racemate standard).

B. Mosher's Acid Analysis (NMR)

For rapid in-process checks without HPLC method development:

-

Derivatize the morpholine with (R)-(-)-MTPA-Cl (Mosher's chloride).

-

Analyze via

F-NMR or -

Diastereomeric shifts (

) allow precise calculation of % ee.

Process Safety & Industrial Scalability

Racemization Risks[2]

-

Risk Zone: The morpholinone intermediate (in the classical route) is susceptible to racemization under strongly basic conditions at high temperatures due to the acidity of the

-proton next to the carbonyl. -

Mitigation: In the classical route, keep cyclization temps < 40°C. In the modern Ethylene Sulfate route, racemization is chemically impossible unless conditions are harsh enough to cause elimination.

Genotoxic Impurity (GTI) Control

-

Ethylene Sulfate: Classified as a potential alkylating agent (PGI).

-

Control Strategy: Demonstrate purge factors. The hydrolysis of residual ethylene sulfate is rapid in aqueous acidic workup, converting it to harmless ethylene glycol and sulfuric acid.

Process Safety Diagram

Caption: Critical Process Safety Controls for the Alkylation Route.

References

-

Ortiz, K. G., et al. (2024).[6] "Simple, High Yielding, and Redox Neutral Synthesis of Morpholines from 1,2-Amino Alcohols." Journal of the American Chemical Society.

-

Dupas, G., et al. (2010). "Application of a Process Friendly Morpholine Synthesis to (S,S)-Reboxetine." Tetrahedron Letters, 51(38), 5048–5051.[7]

-

Pfizer Inc. (2007). "Process for the preparation of (S)-3-methylmorpholine." World Patent WO2007070760.

-

Lau, Y. Y., et al. (2016).[6] "Catalytic Asymmetric Synthesis of Morpholines." The Journal of Organic Chemistry, 81(19), 8696–8709.

-

Fisher Scientific. (2025).[8][9] "Safety Data Sheet: (S)-3-Methylmorpholine."

Sources

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Unlocking the 3-Allyl Morpholine Scaffold: Synthesis, Functionalization, and Pharmacological Utility

Executive Summary: The Renaissance of the Morpholine Core

The morpholine heterocycle has long been a "privileged structure" in medicinal chemistry, serving as a critical solubility enhancer and metabolic modulator in blockbuster drugs like Gefitinib (Iressa) and Aprepitant (Emend). However, traditional morpholine utilization has been largely restricted to N-alkylation or simple C2/C6 substitution due to synthetic limitations.

The 3-allyl morpholine pharmacophore represents a paradigm shift. By introducing a chiral allyl handle at the C3 position, medicinal chemists gain access to a vector that is orthogonal to the ring heteroatoms. This scaffold offers three distinct advantages:

-

Chiral Vector Control: The C3 stereocenter allows precise orientation of hydrophobic groups into specific receptor pockets (e.g., GPCRs, Kinases).

-

Divergent Reactivity: The allyl group serves as a "linchpin" for Ring-Closing Metathesis (RCM) to access conformationally restricted bicyclic systems.

-

Metabolic Blocking: Substitution at C3 sterically hinders oxidative metabolism at the carbon adjacent to nitrogen, a common clearance pathway.

This guide details the synthetic access, functionalization strategies, and applied pharmacology of the 3-allyl morpholine scaffold.

Pharmacophore Analysis & Vector Logic

The 3-allyl morpholine is not merely a functional group; it is a dynamic pharmacophore . Unlike the planar phenyl rings or rigid piperazines, the 3-allyl morpholine exists in a chair conformation where the C3-allyl substituent can adopt either an axial or equatorial orientation depending on N-substitution and salt formation.

Table 1: Physicochemical Impact of C3-Allyl Substitution

| Property | Effect of C3-Allyl Motif | Medicinal Chemistry Implication |

| Lipophilicity (LogP) | Increases by ~0.8 - 1.2 units | Improves BBB permeability for CNS targets; anchors molecule in hydrophobic pockets. |

| Basicity (pKa) | Slight decrease (inductive effect) | Modulates protonation state at physiological pH; reduces hERG liability compared to primary amines. |

| Metabolic Stability | Blocks | Extends half-life ( |

| Vector Geometry | Creates distinct | Allows exploration of novel chemical space not accessible by planar aromatics. |

Synthetic Access: Stereoselective Architectures

Accessing the 3-allyl morpholine scaffold with high enantiomeric excess (ee) is the primary bottleneck. We recommend the Pd-Catalyzed Carboamination Strategy for its scalability and stereocontrol.

Diagram 1: Mechanistic Pathway for 3-Allyl Morpholine Synthesis

The following diagram illustrates the divergent synthesis pathways from amino alcohol precursors to the 3-allyl morpholine scaffold and its subsequent transformation into fused bicyclic systems.

Caption: Divergent synthesis map showing the Pd-catalyzed assembly of the 3-allyl morpholine core and its utility as a branch point for bicyclic or functionalized scaffolds.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of (S)-3-allyl-4-benzylmorpholine via Pd-catalyzed carboamination. This protocol is validated for gram-scale production.

Reagents & Equipment[1]

-

Substrate: (S)-N-benzyl-O-allyl-alaninol (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(1.2 equiv) -

Solvent: Toluene (anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere, charge a flame-dried Schlenk flask with

and Xantphos. Add anhydrous toluene (0.1 M concentration relative to substrate). Stir at room temperature for 20 minutes until the solution turns a deep orange/red, indicating active catalyst formation. -

Substrate Addition: Add the amino-ether substrate ((S)-N-benzyl-O-allyl-alaninol) and

to the reaction vessel. Note: The base is hygroscopic; handle quickly. -

Cyclization: Heat the reaction mixture to 100°C. Monitor by TLC or LC-MS. The reaction typically proceeds via an oxidative addition to an aryl halide (if coupling) or direct intramolecular allylic alkylation.

-

Correction for direct 3-allyl synthesis: If synthesizing the allyl group directly, use an allyl acetate precursor with a chiral ligand (e.g., Trost ligand). However, for the 3-allyl morpholine specifically , the most robust route is often the Claisen Rearrangement of N-allyl vinyl morpholines or the Nucleophilic substitution on a pre-formed morpholinone followed by reduction.

-

Alternative Validated Route (Tsuji-Trost): React a vinyl oxirane with an amine, followed by Pd(0) allylic closure.[1]

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (

, Hexanes/EtOAc gradient). The 3-allyl morpholine typically elutes as a colorless oil.

Validation Check:

-

1H NMR: Look for characteristic allyl signals: multiplet at

5.8 (1H), doublet of doublets at -

Chiral HPLC: Verify ee >95% using a Chiralcel OD-H column.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

A. Kinase Inhibitors (PI3K/mTOR)

The morpholine oxygen is a canonical hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K

-

Problem: Simple N-aryl morpholines often lack selectivity and have poor oral bioavailability.

-

Solution: Introducing a 3-allyl group allows for the "locking" of the morpholine conformation. Furthermore, the allyl group can be converted (via hydroboration/oxidation) into a hydroxy-propyl chain that reaches into the ribose-binding pocket, improving potency by 10-100 fold.

B. CNS Agents (Neurokinin-1 Antagonists)

In the development of NK1 antagonists (similar to Aprepitant), the spatial arrangement of the pendant aryl rings is critical.

-

Mechanism: The 3-allyl morpholine serves as a rigid core. The allyl group is often reacted via Cross-Metathesis with fluorinated styrenes.

-

Result: The resulting 3-cinnamyl morpholine derivatives exhibit high affinity for NK1 receptors with reduced cytochrome P450 inhibition compared to flexible linear analogs.

C. Fused Bicyclic Systems (The "Rigidification" Strategy)

Perhaps the most powerful application is using the 3-allyl group to form bicyclic morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octanes).

-

Protocol: Treat N-Boc-3-allyl morpholine with Grubbs II catalyst.

-

Outcome: This locks the nitrogen lone pair vector, often dramatically improving selectivity between receptor subtypes (e.g., Muscarinic M1 vs M4).

Diagram 2: Pharmacological Logic Flow

This diagram details the decision matrix for utilizing the 3-allyl scaffold in a medicinal chemistry campaign.

Caption: Decision tree for applying 3-allyl morpholine derivatization to solve common lead optimization liabilities.

References

-

Aubineau, T., et al. (2021).[1] "Iron(III) Catalyzed Diastereoselective Synthesis of 2,6- and 3,5-Disubstituted Morpholines."[1] Synlett, 32, 525-531.[1] Link

-

D'Souza, D. M., et al. (2008). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters, 10(19), 4323–4326. Link

-

Chamakuri, S., & Young, D. W. (2024).[2] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, 26(17), 3493–3497.[2] Link

-

Kumari, A., & Singh, R. K. (2020).[3] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578.[3] Link

-

Bode, J. W., et al. (2017).[1] "Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents." Organic Letters, 19, 4696-4699.[1] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-3-Allylmorpholine from L-Serine

This Application Note is designed for research scientists and drug development professionals requiring a high-fidelity, stereoselective protocol for synthesizing (S)-3-allylmorpholine from the chiral pool precursor L-serine .

The chosen route leverages the Vederas β-lactone strategy to convert L-serine into (S)-allylglycine, followed by reduction and cyclization. This pathway is selected for its superior preservation of enantiomeric purity compared to direct alkylation methods, ensuring the (S)-configuration is retained at the critical C3 position.

Introduction & Retrosynthetic Analysis[1]

The 3-substituted morpholine scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds (e.g., inhibitors of reuptake transporters, NK1 antagonists). Synthesizing the (S)-enantiomer with high optical purity is critical for structure-activity relationship (SAR) studies.

While direct allylation of morpholine often yields racemates, starting from L-serine allows us to exploit the natural chiral center. The challenge lies in converting the serine side chain (hydroxymethyl) or carboxyl group into an allyl group while constructing the morpholine ring.

Synthetic Strategy (The "Vederas" Route)

We will utilize a homologation strategy :

-

Activation: Convert N-protected L-serine into a reactive

-lactone. -

Homologation: Ring-opening with a vinyl organocuprate to transform the serine side chain into an allyl group (yielding (S)-allylglycine).

-

Reduction: Convert the carboxyl group to an alcohol.

-

Cyclization: Construct the morpholine ring via a stepwise acylation-alkylation-reduction sequence.

Retrosynthetic Logic (Graphviz)

Caption: Retrosynthetic pathway showing the transformation of L-Serine to (S)-3-Allylmorpholine via the key β-lactone intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of N-Boc-L-Serine -Lactone

This step activates the serine side chain for nucleophilic attack. The Mitsunobu cyclization is used to form the strained four-membered lactone.

Reagents:

-

N-Boc-L-Serine (1.0 equiv)

-

Triphenylphosphine (PPh3) (1.1 equiv)

-

Diethyl azodicarboxylate (DEAD) or DIAD (1.1 equiv)

-

Solvent: THF (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Dissolve N-Boc-L-Serine (e.g., 10.0 g) in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to -78°C. Add PPh3 in one portion.

-

Cyclization: Add DEAD dropwise over 30 minutes via a syringe pump to maintain low temperature. The reaction is highly exothermic.[1]

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Workup: Concentrate the mixture in vacuo (do not heat above 30°C). Triturate the residue with cold hexane/ether (9:1) to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.[2]

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc) to yield the

-lactone as a white solid.-

Critical Parameter: The

-lactone is sensitive to hydrolysis. Store under Argon at -20°C.

-

Phase 2: Ring Opening to (S)-N-Boc-Allylglycine

Here, we introduce the allyl functionality. Attacking the

Reagents:

-

Vinylmagnesium bromide (1.0 M in THF) (3.0 equiv)

-

Copper(I) iodide (CuI) (1.5 equiv) - Purified/Dimethyl sulfide complex preferred

-

Solvent: THF / Dimethyl sulfide (DMS)

Protocol:

-

Cuprate Formation: In a separate flask, suspend CuI in anhydrous THF/DMS at -40°C. Add Vinylmagnesium bromide dropwise. Stir for 20 mins to form the dark vinyl cuprate reagent.

-

Addition: Cool the cuprate solution to -78°C. Cannulate the N-Boc-L-Serine

-lactone (dissolved in THF) slowly into the cuprate mixture. -

Reaction: Stir at -78°C for 2 hours. The nucleophile attacks the

-carbon, opening the ring to form the carboxylate. -

Quench: Quench with saturated aqueous NH4Cl solution at -78°C, then warm to room temperature.

-

Extraction: Acidify the aqueous layer to pH 3 with 1M HCl (carefully!). Extract with EtOAc (3x).[2]

-

Isolation: Dry organics (MgSO4) and concentrate. The product is (S)-N-Boc-2-amino-4-pentenoic acid (N-Boc-Allylglycine).

Phase 3: Reduction to Amino Alcohol

We reduce the carboxylic acid to the primary alcohol required for the morpholine ring.

Reagents:

-

Ethyl chloroformate / N-Methylmorpholine (Mixed anhydride method)

-

Sodium borohydride (NaBH4)

-

Solvent: THF / Methanol[3]

Protocol:

-

Activation: Dissolve the N-Boc-Allylglycine in THF at -10°C. Add N-methylmorpholine (1.1 equiv) followed by ethyl chloroformate (1.1 equiv). Stir for 15 mins to form the mixed anhydride.

-

Reduction: Filter off the amine salts (optional) or add NaBH4 (3.0 equiv) dissolved in a minimal amount of water/methanol dropwise to the mixture at 0°C.

-

Workup: After 1 hour, quench with 1M KHSO4. Extract with EtOAc.[2][4]

-

Result: (S)-N-Boc-2-amino-4-penten-1-ol.

Phase 4: Morpholine Ring Closure

The final assembly uses a "one-pot" equivalent or stepwise alkylation/acylation. The most robust method for scale-up is the Chloroacetyl Chloride route followed by reduction.

Reagents:

-

Trifluoroacetic acid (TFA) (Deprotection)[2]

-

Chloroacetyl chloride / NaOH (Schotten-Baumann)

-

Sodium hydride (NaH) or KOtBu (Cyclization)

-

Lithium Aluminum Hydride (LiAlH4) (Reduction)

Protocol:

-

Deprotection: Treat the N-Boc amino alcohol with TFA/DCM (1:1) for 1 hour. Concentrate to give the amino alcohol trifluoroacetate salt.

-

Acylation: Dissolve the salt in DCM/1M NaOH (biphasic). Add Chloroacetyl chloride (1.2 equiv) at 0°C. Stir vigorously. Isolate the N-(2-chloroacetyl) intermediate.

-

Cyclization: Dissolve the intermediate in dry THF. Add NaH (1.5 equiv) at 0°C. The alkoxide attacks the alkyl chloride to close the ring.

-

Product: (S)-5-allyl-morpholin-3-one (Lactam).

-

-

Global Reduction: Add LiAlH4 (2.0 equiv) to the lactam in refluxing THF. Reflux for 4 hours to reduce the amide carbonyl to the methylene group.

-

Final Purification: Fieser workup (Water/15% NaOH/Water). Distill or column chromatography.

Final Product: (S)-3-Allylmorpholine.

Data Summary & Critical Process Parameters

Reagent Stoichiometry Table

| Step | Reagent | Equiv | Role | Critical Note |

| 1 | DEAD / PPh3 | 1.1 | Cyclization | Maintain < -70°C to prevent racemization. |

| 2 | VinylMgBr / CuI | 3.0 / 1.5 | Ring Opening | Use DMS additive to solubilize Copper; strictly anhydrous. |

| 3 | NaBH4 | 3.0 | Reduction | Gas evolution (H2); vent properly. |

| 4 | LiAlH4 | 2.0 | Amide Reduction | Quench carefully (Fieser method) to avoid emulsions. |

Troubleshooting Guide (Self-Validation)

-

Issue: Low yield in Step 2 (Ring Opening).

-

Cause: Hydrolysis of

-lactone or poor quality Cuprate. -

Fix: Ensure

-lactone is freshly prepared or stored dry. Titrate Grignard reagent before use.

-

-

Issue: Racemization.

-

Cause: High temperature during Mitsunobu or basic conditions in Step 4.

-

Fix: Keep Mitsunobu < 0°C. In Step 4, use NaH at 0°C rather than refluxing in base for long periods.

-

-

Issue: Incomplete Cyclization.

-

Cause: Dilute conditions in Step 4.

-

Fix: Run cyclization at 0.1 M - 0.2 M concentration to favor intramolecular reaction.

-

References

-

Vederas, J. C., et al. (1987). Nucleophilic ring opening of N-(tert-butoxycarbonyl)serine beta-lactone with organocuprates. Journal of the American Chemical Society. Link

- Core grounding for the conversion of Serine to Allylglycine.

-

Jackson, R. F. W. (1989). Synthesis of alpha-amino acids using organozinc reagents. Journal of Organic Chemistry.[3][5] Link

- Alternative zinc-mediated pathway valid

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link

- General reference for handling chiral amino alcohol intermedi

-

Organic Syntheses. (2009). Synthesis of Morpholines via Cyclization.[1][3][5] Organic Syntheses, Coll. Vol. 11. Link

- Standard protocols for morpholine ring closure.

Disclaimer: This protocol involves hazardous reagents (DEAD, LiAlH4, Organocuprates). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Precision Synthesis of Chiral Morpholines via Palladium-Catalyzed Carboamination

[1]

Abstract

Objective: To provide a rigorous, field-proven protocol for the stereoselective synthesis of chiral 3,5-disubstituted morpholines using Palladium-catalyzed carboamination.

Target Audience: Medicinal Chemists and Process Development Scientists.

Scope: This guide details the mechanistic underpinnings, substrate design, and execution of the Wolfe carboamination strategy. Unlike traditional cyclization methods (e.g.,

Introduction: The Morpholine Imperative

Morpholines are privileged pharmacophores in drug discovery, serving as bioisosteres for piperazines and piperidines to modulate lipophilicity (

Traditional methods often rely on the cyclization of chiral diols or amino alcohols, which can suffer from racemization or limited substituent scope. The Palladium-catalyzed carboamination of

Mechanistic Insight & Stereochemical Control

To master this reaction, one must understand the catalytic cycle, particularly the factors governing the syn-aminopalladation step which determines stereochemistry.

The Catalytic Cycle

The reaction generally proceeds via a Pd(0)/Pd(II) redox couple.

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1][2][3]

-

Ligand Exchange/Deprotonation: The amine substrate coordinates to Pd(II); base (NaO

Bu) facilitates deprotonation to form a Pd-amido complex. -

Syn-Aminopalladation (The Critical Step): The alkene inserts into the Pd-N bond.[4] This is an intramolecular syn-insertion, creating the morpholine ring and a carbon-palladium

-bond. -

Reductive Elimination: The C-C bond is formed between the aryl group and the newly formed alkyl-Pd species, regenerating Pd(0).

Stereochemical Determinants

The high cis-selectivity observed in 3,5-disubstituted morpholine synthesis is dictated by A(1,3) strain in the transition state.

-

The substituent at the 3-position (derived from the amino alcohol) adopts a pseudoaxial orientation to minimize steric clash with the

-substituent during the syn-aminopalladation. -

This forces the palladium to attack the alkene face that leads to the cis-relationship between the C3 and C5 substituents.

Visualization: Reaction Mechanism

Figure 1: Catalytic cycle of Pd-catalyzed carboamination. The syn-aminopalladation step locks the relative stereochemistry.

Experimental Design & Optimization

Success depends on the correct pairing of ligand, base, and substrate protection.

Ligand Selection: The P(2-furyl)3 Advantage

While bulky biaryl phosphines (e.g., Buchwald ligands) are standard for C-N coupling, carboamination requires a ligand that facilitates C-C bond forming reductive elimination over

-

Primary Choice: Tri(2-furyl)phosphine (

) . Its electron-deficient nature promotes the difficult reductive elimination step from the alkyl-Pd(II) intermediate. -

Alternative: Dpe-phos or Xantphos can be effective for difficult substrates but may increase the risk of

-hydride elimination (leading to enamine side products).

Substrate Requirements

-

Starting Material: Chiral

-Boc amino alcohols are ideal precursors. They are converted to -

Nitrogen Protection: The amine must be secondary (e.g.,

-Boc deprotected to-

Note: The specific high-yield route involves

-allylation of

-

Reaction Conditions Summary

| Parameter | Standard Condition | Rationale |

| Catalyst Precursor | Pd(OAc) | Pd source. Pd(OAc) |

| Ligand | P(2-furyl) | Promotes reductive elimination; prevents |

| Base | NaO | Strong enough to deprotonate amine; bulky to prevent nucleophilic attack on Pd. |

| Solvent | Toluene | Non-polar, high boiling point (90-110 °C reaction temp). |

| Concentration | 0.1 M - 0.2 M | Dilution favors intramolecular cyclization over intermolecular oligomerization. |

Detailed Protocol: Synthesis of cis-3,5-Disubstituted Morpholines

Reference: Adapted from Wolfe, J. P. et al. J. Org.[5] Chem. 2009, 74, 5107.[5]

Substrate Preparation (Pre-requisite)

Step A: O-Allylation

-

Dissolve

-Boc amino alcohol (1.0 equiv) in DMF (0.5 M) at 0 °C. -

Add NaH (1.5 equiv, 60% dispersion). Stir 30 min.

-

Add Allyl Bromide (1.2 equiv). Warm to RT and stir 4 h.

-

Quench (sat. NH

Cl), extract (Et

Step B: Boc-Deprotection

-

Treat with TFA/DCM (1:4) for 1 h.

-

Concentrate to dryness.

-

Crucial: If the carboamination requires a secondary amine, perform a reductive amination or mono-arylation here. If a primary amine is used in the coupling, side reactions are more common; the Wolfe protocol often uses

-benzyl or-

Recommendation: Use the trifluoroacetate salt directly if coupling with an aryl bromide that allows for in-situ N-arylation before cyclization, OR pre-install the N-substituent. The most robust route uses

-benzyl-O-allyl-ethanolamine derivatives.

-

Carboamination Procedure

Standard Scale: 0.50 mmol substrate.[6]

-

Catalyst Preparation:

-

Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under

. -

Charge with Pd(OAc)

(2.3 mg, 0.01 mmol, 2 mol%) and P(2-furyl) -

Note: If using Pd

(dba)

-

-

Reagent Addition:

-

Add NaO

Bu (96 mg, 1.0 mmol, 2.0 equiv). -

Add the Aryl Bromide (1.0 mmol, 2.0 equiv). Solids are added here; liquids added via syringe later.

-

Evacuate and backfill with

(3 cycles).

-

-

Substrate Addition:

-

Dissolve the Amine Substrate (0.50 mmol) in anhydrous Toluene (2.5 mL).

-

Add the substrate solution to the reaction vessel via syringe.

-

Total volume should result in ~0.2 M concentration.

-

-

Reaction:

-

Heat the sealed vessel to 90 °C (oil bath).

-

Stir vigorously for 8–12 hours.

-

Monitoring: Check by TLC or LCMS for consumption of the amine.

-

-

Workup:

-

Cool to room temperature.

-

Quench with saturated aqueous NH

Cl (5 mL) or water. -

Extract with Ethyl Acetate (

mL). -

Dry organics over Na

SO

-

-

Purification:

-

Purify via flash chromatography on silica gel (typically Hexanes/EtOAc gradient).

-

Expected Result:cis-3,5-disubstituted morpholine as the major diastereomer (

typically >20:1).

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or Oxidation | Ensure rigorous |